Echinocystic acid-3-glucoside
CAS No.: 2309-45-7
Cat. No.: VC0191151
Molecular Formula: C31H50O4
Molecular Weight: 486.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309-45-7 |
---|---|
Molecular Formula | C31H50O4 |
Molecular Weight | 486.73 |
Introduction
Chemical Identity and Structure
Echinocystic acid-3-glucoside (CAS No. 78285-90-2) is a triterpenoid saponin with the molecular formula C₃₆H₅₈O₉ and a molecular weight of 634.84 g/mol . The compound is also known by several synonyms including Gleditsoside B, Eclalbasaponin II-RM, and (3β,16α)-3-(β-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid . Its chemical structure features a pentacyclic triterpenoid backbone with a glucose moiety attached at the 3-position via a glycosidic bond.
The compound belongs to the broader family of oleanane-type triterpenoids, characterized by a pentacyclic structure with a glucose unit attached. This structural arrangement contributes to its biological activities and physicochemical properties. According to chemical databases, echinocystic acid-3-glucoside is structurally related to echinocystic acid 28-O-beta-D-glucoside, which has the same molecular formula but differs in the position of the glucoside attachment .
Physical and Chemical Properties
Echinocystic acid-3-glucoside exhibits specific physical and chemical properties that are important for its characterization and application in research settings. The following table summarizes the key physical and chemical properties of the compound:
The compound is a white crystalline powder that is easily soluble in methanol, which facilitates its extraction and purification from natural sources . Its relatively high melting point is characteristic of triterpenoid saponins, reflecting the stability of its molecular structure.
Natural Sources and Derivation
Echinocystic acid-3-glucoside is primarily derived from Eclipta chinensis, a plant used in traditional medicine systems across various cultures . The compound is one of the main bioactive constituents isolated from Eclipta prostrata, a plant known for its medicinal properties . This herb has been traditionally used for its tonic effects and various health benefits.
The extraction of echinocystic acid-3-glucoside typically involves solvent extraction methods, followed by chromatographic separation techniques to isolate the pure compound. Its solubility in methanol facilitates this extraction process, allowing researchers to obtain purified samples for experimental and analytical purposes.
Biological Activities and Mechanisms
Glucocorticoid Receptor Regulation
One of the most significant biological activities of echinocystic acid-3-glucoside is its ability to regulate the glucocorticoid receptor (GR). Research has demonstrated that echinocystic acid and its 3-O-glucoside derivative can induce GR nuclear translocation by 55% to 75%, indicating their potential as GR regulators .
Importantly, echinocystic acid-3-glucoside exhibits selective transrepressional activities that are dissociated from transactivation. This characteristic is particularly valuable in the context of anti-inflammatory treatments, as it suggests the potential for reduced side effects compared to conventional glucocorticoids . Specifically, the compound suppresses nuclear factor-kappa B (NF-κB) transcriptional activity by approximately 70%, without demonstrating glucocorticoid receptor transactivation capability .
The following table compares the glucocorticoid receptor-related activities of echinocystic acid and its 3-O-glucoside derivative:
Activity | Echinocystic Acid | Echinocystic Acid-3-Glucoside |
---|---|---|
GR Nuclear Translocation | 75% | 55% |
NF-κB Suppression | 20% | 70% |
GR Transactivation | None | None |
PEPCK Gene Expression | No effect | No effect |
This selective activity profile positions echinocystic acid-3-glucoside as a potential selective glucocorticoid receptor agonist (SEGRA), which could offer anti-inflammatory benefits with fewer adverse effects .
Anti-inflammatory Properties
The anti-inflammatory properties of echinocystic acid-3-glucoside are primarily attributed to its ability to suppress NF-κB transcriptional activity. NF-κB is a key transcription factor involved in inflammatory responses, and its inhibition can lead to reduced expression of pro-inflammatory cytokines and mediators .
Molecular docking studies have predicted favorable binding of echinocystic acid derivatives in the ligand-binding domain of the glucocorticoid receptor, providing a structural basis for their observed biological activities . These findings suggest a mechanism through which echinocystic acid-3-glucoside exerts its anti-inflammatory effects.
Additional Biological Activities
Beyond its anti-inflammatory properties, echinocystic acid-3-glucoside has been reported to possess several other biological activities:
-
Antioxidant Properties: As a component of Eclipta prostrata, the compound contributes to the plant's antioxidant effects, potentially protecting cells against oxidative damage .
-
Hepatoprotective Effects: The parent plant is known for its liver-protective properties, and echinocystic acid-3-glucoside may contribute to these effects .
-
Immunomodulatory Activity: The compound has been reported to modulate immune responses, suggesting potential applications in immune-related disorders .
-
Apoptotic Activity: Research has shown that echinocystic acids, in combination with the synthetic glucocorticoid dexamethasone, can induce apoptosis, indicating potential anti-cancer applications .
Current Research and Future Perspectives
Research on echinocystic acid-3-glucoside is ongoing, with particular focus on further characterizing its molecular mechanisms and exploring its therapeutic potential. Current research directions include:
-
Structural Optimization: Investigating structure-activity relationships to develop more potent and selective derivatives with improved pharmacokinetic properties.
-
Expanded Therapeutic Applications: Exploring the potential of echinocystic acid-3-glucoside in additional disease contexts beyond inflammatory conditions.
-
Combination Therapies: Investigating synergistic effects with other therapeutic agents, such as the observed enhanced apoptotic activity when combined with dexamethasone .
-
Formulation Development: Developing appropriate formulations to overcome potential limitations related to solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume